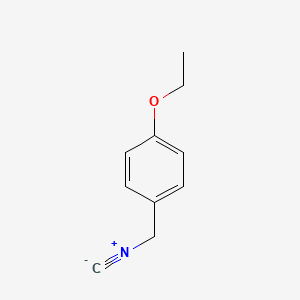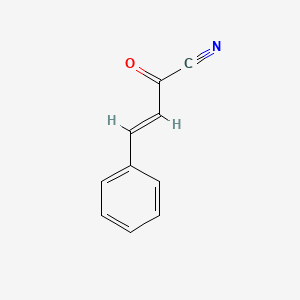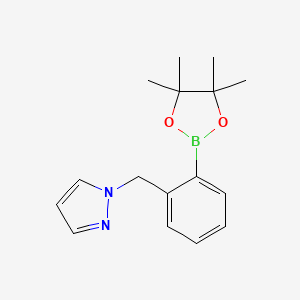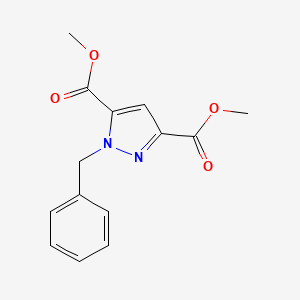
1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (CFC) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFC belongs to the class of pyrazole carboxylic acid derivatives that possess anti-inflammatory, analgesic, and antipyretic properties.
Mechanism of Action
The exact mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is not fully understood. However, studies have suggested that 1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been found to possess significant anti-inflammatory, analgesic, and antipyretic effects in various animal models. In addition, 1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been found to possess significant antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. 1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has also been found to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has several advantages as a research tool. It is relatively easy to synthesize and is readily available. In addition, 1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been extensively studied, and its pharmacological properties are well-established. However, there are some limitations to the use of 1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid in lab experiments. For example, the exact mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is not fully understood, which makes it difficult to interpret the results of experiments. In addition, the potential side effects of 1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid are not well-established, which makes it difficult to determine the appropriate dosage for experiments.
Future Directions
There are several future directions for the research on 1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid. One potential area of research is the development of new derivatives of 1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid that possess improved pharmacological properties. Another potential area of research is the investigation of the potential use of 1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid in the treatment of oxidative stress-related diseases. Finally, the potential use of 1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid in the treatment of cancer should be further investigated, as it has shown promising results in vitro.
Conclusion
In conclusion, 1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid possesses anti-inflammatory, analgesic, and antipyretic properties, and has been found to possess significant antioxidant activity. 1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has also been found to inhibit the growth of cancer cells in vitro. While there are some limitations to the use of 1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid in lab experiments, there are several future directions for the research on 1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, including the development of new derivatives and investigating its potential use in the treatment of oxidative stress-related diseases and cancer.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been extensively studied for its potential therapeutic applications. Several studies have reported the anti-inflammatory, analgesic, and antipyretic properties of 1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid. In addition, 1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been found to possess significant antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. 1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-5-(4-fluorophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF2N2O2/c17-12-7-11(5-6-13(12)19)21-15(16(22)23)8-14(20-21)9-1-3-10(18)4-2-9/h1-8H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGROGPYVHHADEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=C2)C(=O)O)C3=CC(=C(C=C3)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801141588 | |
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801141588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
618102-76-4 | |
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618102-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801141588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



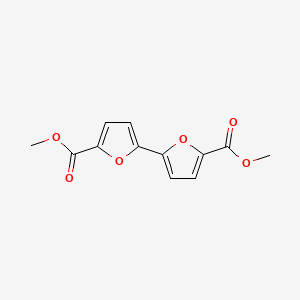
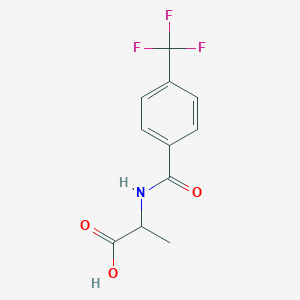
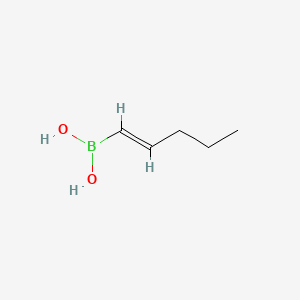


![N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide](/img/structure/B3042371.png)
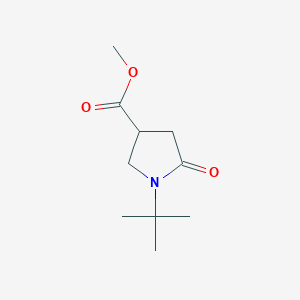
![3-[(2S,3R,4R,5R,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-bromo-N-(2-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B3042374.png)

